molecular formula C10H6BrNO2 B1329905 6-Bromoquinoline-8-carboxylic acid CAS No. 64507-38-6

6-Bromoquinoline-8-carboxylic acid

Cat. No. B1329905
CAS RN: 64507-38-6
M. Wt: 252.06 g/mol
InChI Key: IPABRQMUPPNSMO-UHFFFAOYSA-N
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Description

6-Bromoquinoline-8-carboxylic acid is a chemical compound with the CAS Number: 64507-38-6 . It has a molecular weight of 252.07 and its linear formula is C10H6BrNO2 . It is a solid substance that is stored in dry conditions at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Bromoquinoline-8-carboxylic acid is represented by the linear formula C10H6BrNO2 . The InChI Code is 1S/C10H6BrNO2 .


Physical And Chemical Properties Analysis

6-Bromoquinoline-8-carboxylic acid is a solid substance that is stored in dry conditions at room temperature . It has a molecular weight of 252.07 .

Scientific Research Applications

Organic Synthesis

6-Bromoquinoline-8-carboxylic acid: is a valuable compound in organic synthesis due to its reactive carboxylic acid group. It can undergo various chemical reactions, such as substitution, elimination, and coupling, to yield a wide range of small molecules. These molecules can serve as intermediates in the synthesis of more complex compounds, including pharmaceuticals and agrochemicals .

Nanotechnology

In nanotechnology, 6-Bromoquinoline-8-carboxylic acid can be used to modify the surface of nanoparticles. Its carboxylic acid group can form strong bonds with metal surfaces, aiding in the dispersion and incorporation of metallic nanoparticles into polymer matrices. This is crucial for creating nanomaterials with enhanced properties for use in electronics, sensors, and catalysis .

Polymer Chemistry

The carboxylic acid functionality of 6-Bromoquinoline-8-carboxylic acid makes it an excellent monomer or additive in polymer chemistry. It can be polymerized or copolymerized to form synthetic polymers with specific characteristics, such as increased thermal stability or improved mechanical strength. Additionally, it can act as a catalyst in polymerization reactions .

Medicinal Chemistry

6-Bromoquinoline-8-carboxylic acid: plays a significant role in medicinal chemistry. Quinoline derivatives are known for their biological activity, and this compound can be used as a scaffold for drug discovery. It can be functionalized to create new molecules with potential therapeutic applications, such as anticancer, antiviral, or antibacterial agents .

Proteomics Research

In proteomics, 6-Bromoquinoline-8-carboxylic acid can be utilized as a biochemical tool. It may be involved in the study of protein interactions, post-translational modifications, and the identification of disease biomarkers. Its unique structure allows for selective binding to certain proteins, which can be critical for understanding complex biological processes .

Environmental Chemistry

The bromine atom in 6-Bromoquinoline-8-carboxylic acid allows it to be used in environmental chemistry for the detection of pollutants. It can act as a chromogenic system, changing color in the presence of specific contaminants. This property can be harnessed to develop sensitive assays for monitoring environmental health .

Surface Science

6-Bromoquinoline-8-carboxylic acid: can be applied in surface science to modify the characteristics of various materials. Its ability to form hydrogen bonds and interact with polar compounds can be used to alter surface properties like hydrophobicity or charge distribution. This is particularly useful in creating specialized coatings or treatments for materials used in diverse industries .

Analytical Chemistry

In analytical chemistry, 6-Bromoquinoline-8-carboxylic acid can be used as a reagent in chromatography or spectrometry. Its distinct chemical properties allow it to separate or identify compounds within complex mixtures. This is essential for quality control, forensic analysis, and the development of new analytical methods .

Safety and Hazards

The safety information for 6-Bromoquinoline-8-carboxylic acid indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 .

properties

IUPAC Name

6-bromoquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPABRQMUPPNSMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50214776
Record name 6-Bromo-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoline-8-carboxylic acid

CAS RN

64507-38-6
Record name 6-Bromo-8-quinolinecarboxylic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Bromo-8-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50214776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoquinoline-8-carboxylic acid
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Record name 6-Bromo-8-quinolinecarboxylic acid
Source FDA Global Substance Registration System (GSRS)
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